![molecular formula C12H18FN3 B1629509 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine CAS No. 27144-84-9](/img/structure/B1629509.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine
Overview
Description
“2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine” is a chemical compound with the CAS Number: 27144-84-9 . It has a molecular weight of 223.29 . The IUPAC name for this compound is 2-[4-(4-fluorophenyl)-1-piperazinyl]ethanamine .
Molecular Structure Analysis
The InChI code for “2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine” is 1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 . This code provides a unique representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Neuropharmacology
The presence of a piperazine ring in this compound suggests that it may have applications in neuropharmacological research. Specifically, it could act as a modulator of neurotransmitter activity, potentially affecting receptors or transporters involved in neuronal signaling .
Urease Inhibition
Recent studies have investigated the cytotoxicity profile of related benzimidazole derivatives. While the specific compound was not tested, synthesized benzimidazole derivatives have shown promise as urease inhibitors. These compounds could play a role in combating urease-related diseases or conditions .
Medicinal Chemistry
Researchers explore the structure-activity relationship (SAR) of compounds like 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine. SAR studies help identify key structural features that influence biological activity. Investigating its SAR could lead to the development of novel drugs targeting specific receptors or enzymes .
Drug Discovery
Given its unique structure, this compound might serve as a starting point for drug discovery programs. Medicinal chemists can modify its chemical scaffold to create analogs with improved pharmacological properties. These analogs could potentially target specific diseases or pathways .
Chemical Biology
Researchers interested in understanding cellular processes may use this compound as a tool in chemical biology studies. By labeling it with fluorescent tags or other probes, they can track its localization, interactions, and effects within cells .
Organic Synthesis
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine can also find applications in organic synthesis. Its functional groups allow for further derivatization, making it useful as a building block for more complex molecules .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Future Directions
Mechanism of Action
Mode of Action
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMGEGHYHDTIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602657 | |
Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine | |
CAS RN |
27144-84-9 | |
Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.